1,2-Dichloroethane-d4 is a deuterated form of 1,2-dichloroethane, a chlorinated hydrocarbon commonly referred to as ethylene dichloride. This compound is characterized by its colorless liquid state and a chloroform-like odor. The presence of deuterium (d4) in its molecular structure enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance spectroscopy. The molecular formula for 1,2-dichloroethane-d4 is C2H2Cl2D4, with a molecular weight of approximately 102.98 g/mol .
1,2-Dichloroethane-d4 shares similar hazards with the non-deuterated form. It is classified as a suspected carcinogen and may cause respiratory and central nervous system problems upon inhalation or exposure.
Here are some specific scientific research applications of 1,2-Dichloroethane-d4:
1,2-Dichloroethane-d4 finds extensive use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its key advantages include:
1,2-Dichloroethane-d4 serves as a valuable internal standard in various chromatographic techniques, including gas chromatography-mass spectrometry (GC-MS). Its distinct mass and peak characteristics offer several benefits:
The presence of deuterium alters the kinetics and mechanisms of these reactions, making it useful for studying reaction pathways through isotopic labeling .
Synthesis of 1,2-dichloroethane-d4 typically involves:
These methods allow for the selective incorporation of deuterium into the molecule while maintaining the integrity of the chlorinated structure .
1,2-Dichloroethane-d4 is primarily used in:
Its applications are generally restricted to laboratory settings due to safety concerns associated with chlorinated hydrocarbons .
Interaction studies involving 1,2-dichloroethane-d4 focus on its behavior in various chemical environments. These include:
Such studies are crucial for assessing the safety and efficacy of using this compound in various applications .
1,2-Dichloroethane-d4 shares similarities with several other chlorinated hydrocarbons. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Dichloroethane | C2H4Cl2 | Commonly used as a solvent; precursor to vinyl chloride. |
Chloroform | CHCl3 | Known for its anesthetic properties; less toxic than dichloroethane. |
Carbon Tetrachloride | CCl4 | Historically used as a solvent; highly toxic and carcinogenic. |
Trichloroethylene | C2HCl3 | Used as an industrial solvent; less dense than water. |
Dichloromethane | CH2Cl2 | Widely used as a solvent; less harmful than other chlorinated compounds. |
The uniqueness of 1,2-dichloroethane-d4 lies in its isotopic labeling which provides enhanced analytical capabilities compared to these similar compounds. Its distinct properties make it particularly valuable in research settings where precision is critical .
Flammable;Acute Toxic;Irritant;Health Hazard